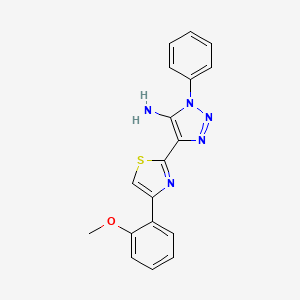

4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c1-24-15-10-6-5-9-13(15)14-11-25-18(20-14)16-17(19)23(22-21-16)12-7-3-2-4-8-12/h2-11H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJDQHWKXJVKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

Formation of the Triazole Ring:

Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the methoxyphenyl group through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-rich thiazole and triazole moieties participate in nucleophilic substitutions:

-

Alkylation/Acylation : The amino group (-NH₂) at the 5-position of the triazole undergoes alkylation with alkyl halides or acylation with acid chlorides in the presence of triethylamine. For instance, reaction with acetyl chloride produces N-acetyl derivatives.

-

Suzuki Coupling : The aryl groups attached to the thiazole ring engage in palladium-catalyzed cross-couplings. A study demonstrated coupling of 4-(2-methoxyphenyl)thiazole with phenylboronic acid to introduce substituents.

Electrophilic Aromatic Substitution

The methoxyphenyl and phenyl rings undergo electrophilic substitutions:

-

Nitration : Treatment with nitric acid/sulfuric acid introduces nitro groups at para positions, with regioselectivity influenced by the methoxy group’s directing effects.

-

Halogenation : Bromination using Br₂/FeBr₃ selectively modifies the phenyl ring, yielding mono- or di-substituted derivatives .

Oxidation and Reduction Reactions

-

Oxidation : The primary amine (-NH₂) oxidizes to a nitroso group (-NO) under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), altering electronic properties.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization .

Mechanistic Insights

Reactivity is governed by electronic effects:

-

The thiazole’s electron-deficient C2 position facilitates nucleophilic attacks, while the triazole’s N1 nitrogen acts as a weak base.

-

Substituents on the methoxyphenyl group modulate resonance effects, directing electrophilic substitutions to specific positions .

Table 2: Impact of Substituents on Reaction Outcomes

| Substituent (R) | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 4-OMe | Suzuki Coupling | 82 | Enhanced electron density |

| 4-NO₂ | Nitration | 75 | Meta-directing effects |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities:

- Antiviral Activity : Compounds with triazole and thiazole functionalities have been investigated for their potential antiviral properties. For instance, derivatives have been studied for their inhibitory effects against viruses such as MERS-CoV, showcasing the importance of structural motifs similar to those found in 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine .

- Antitumor Properties : The presence of the triazole ring is significant in anticancer research. Studies indicate that compounds containing triazole derivatives exhibit cytotoxic effects on various cancer cell lines .

Computational Studies

Recent advancements in computational chemistry have allowed for detailed studies on the electronic properties and molecular geometry of this compound. Density Functional Theory (DFT) calculations are employed to optimize the molecular structure and predict its reactivity .

Case Study 1: Antiviral Potential Against MERS-CoV

A study explored various derivatives with structural similarities to 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine for their inhibitory activity against MERS-CoV. One derivative exhibited an IC50 value of 0.09 μM, indicating strong antiviral potential .

Case Study 2: Anticancer Activity

In another investigation, derivatives were synthesized and tested against several cancer cell lines. The results demonstrated significant cytotoxicity attributed to the triazole functionality, suggesting that modifications to the existing structure could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context, but it often involves disrupting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Core Structural Differences Among Analogs

Key Observations :

- Benzimidazole vs. Thiazole-containing analogs (e.g., ) may prioritize electron-deficient aromatic systems for antiproliferative activity.

- Substituent Effects : The 2-nitrophenyl group in introduces strong electron-withdrawing effects, favoring redox-mediated antiproliferative mechanisms. In contrast, the 2-methoxyphenyl group in the target compound could modulate metabolic stability and membrane permeability.

Key Observations :

- The target compound likely requires multi-step synthesis, starting with thiazole formation followed by triazole functionalization, as seen in benzothiazole analogs .

- Buchwald–Hartwig coupling (used in ) could be adapted for introducing the phenyl group at the triazole’s N1 position.

Pharmacological Potential

Key Observations :

- The target compound’s methoxy group may reduce cytotoxicity compared to nitro-containing analogs , but improve solubility for CNS-targeting applications.

- Fluorinated derivatives (e.g., ) demonstrate enhanced metabolic stability, suggesting that fluorine substitution on the phenyl ring could be a viable modification for the target compound.

Structural and Crystallographic Insights

- X-ray data for benzimidazole-triazole hybrids reveal planar geometries with extensive hydrogen-bonding networks (N–H⋯N interactions), which stabilize crystal packing and enhance solubility.

Biological Activity

The compound 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, antimicrobial properties, and potential applications in other therapeutic areas.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazole ring, a triazole moiety, and a methoxy-substituted phenyl group. These structural components are crucial for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound under discussion has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 (epidermoid carcinoma) | <10 | Induction of apoptosis via Bcl-2 pathway inhibition |

| Jurkat (T-cell leukemia) | <10 | Cytotoxicity through mitochondrial dysfunction |

| HT-29 (colorectal carcinoma) | 5.5 | Cell cycle arrest at G2/M phase |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups such as methoxy enhances the cytotoxicity of the compound by stabilizing interactions with target proteins involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, the compound has been investigated for anticonvulsant activity. It demonstrated a significant reduction in seizure frequency in animal models, indicating its potential as an anticonvulsant agent. The mechanism involves modulation of neurotransmitter release and enhancement of GABAergic transmission .

Case Studies and Research Findings

- Antitumor Efficacy : In a study involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The most notable effect was observed in A-431 cells, where it induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

- Antimicrobial Testing : A series of tests against clinically relevant pathogens showed that the compound could inhibit growth effectively at low concentrations, suggesting its potential use in treating infections caused by resistant strains.

- Animal Models : In vivo studies demonstrated that administration of the compound resulted in significant reductions in tumor size without observable toxicity to normal tissues, highlighting its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical approach involves:

- Reacting a hydrazide derivative (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form a thiadiazole intermediate .

- Subsequent cycloaddition with chloroacetyl chloride in DMF using triethylamine as a base to introduce the thiazole-triazole core .

- Final functionalization via coupling with 2-methoxyphenyl groups using aromatic aldehydes in ethanol .

- Characterization via IR, NMR (¹H and ¹³C), and elemental analysis is critical to confirm purity and regiochemistry .

Q. How is the structural integrity of this compound validated after synthesis?

- Methodological Answer :

- Spectroscopy : IR confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂ bands at ~3300 cm⁻¹). ¹H NMR identifies aromatic protons and methoxy groups (δ ~3.8 ppm for OCH₃) .

- X-ray crystallography : Resolves regioselectivity challenges by providing unambiguous bond-length data, as demonstrated for analogous triazole-thiadiazole hybrids .

- Elemental analysis : Matches calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microbroth dilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity issues in the cyclocondensation step be systematically addressed?

- Methodological Answer :

- Reaction optimization : Vary catalysts (e.g., H₂SO₄ vs. POCl₃) and solvents (DMF vs. ethanol) to favor kinetic vs. thermodynamic products .

- Computational modeling : DFT calculations predict transition-state energies for competing pathways (e.g., 1,3-dipolar vs. 1,5-cycloaddition) .

- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen migration during cyclization .

Q. What strategies resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Membrane permeability assays : Use Caco-2 cell monolayers to assess if bioavailability differences explain variable efficacy .

- Targeted mutagenesis : Engineer bacterial strains (e.g., E. coli ΔacrB) to evaluate efflux pump influence on MIC discrepancies .

Q. How can molecular docking studies predict binding modes with biological targets?

- Methodological Answer :

- Protein preparation : Retrieve target structures (e.g., S. aureus DNA gyrase, PDB: 2XCT) and optimize hydrogen bonding networks .

- Ligand parametrization : Assign partial charges using AM1-BCC and generate conformers with OMEGA .

- Docking protocols : Use Glide SP/XP for rigid-receptor docking or Desmond for molecular dynamics simulations (≥100 ns) to assess stability .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.